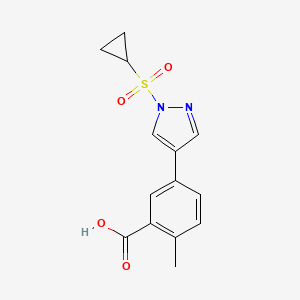
2-(4-(Cyclopropylmethoxy)-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(Cyclopropylmethoxy)-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest due to its potential applications in various fields, particularly in organic synthesis. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is substituted with a cyclopropylmethoxy and a nitrophenyl group. The unique structure of this compound makes it a valuable reagent in cross-coupling reactions, such as the Suzuki–Miyaura coupling.
Méthodes De Préparation
The synthesis of 2-(4-(Cyclopropylmethoxy)-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(Cyclopropylmethoxy)-3-nitrophenylboronic acid with a suitable dioxaborolane precursor. The reaction is usually carried out under mild conditions, often in the presence of a base such as potassium carbonate, and a palladium catalyst. The reaction proceeds via the formation of a boronate ester intermediate, which then cyclizes to form the desired dioxaborolane compound .
Analyse Des Réactions Chimiques
2-(4-(Cyclopropylmethoxy)-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily used in Suzuki–Miyaura cross-coupling reactions, where it acts as a boron reagent. In these reactions, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . The reaction conditions typically involve the use of a base, such as potassium carbonate or sodium hydroxide, and a palladium catalyst, such as palladium acetate or palladium chloride. The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Applications De Recherche Scientifique
2-(4-(Cyclopropylmethoxy)-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has found applications in various scientific research fields. In chemistry, it is widely used as a reagent in cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules . In biology and medicine, the compound is used in the development of new drugs and therapeutic agents, particularly in the synthesis of biaryl-containing pharmaceuticals .
Mécanisme D'action
The mechanism of action of 2-(4-(Cyclopropylmethoxy)-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in cross-coupling reactions involves several key steps. First, the compound undergoes oxidative addition with a palladium catalyst, forming a palladium-boron complex. This is followed by transmetalation, where the boron atom transfers its organic group to the palladium center. Finally, reductive elimination occurs, resulting in the formation of a new carbon-carbon bond and the regeneration of the palladium catalyst . The molecular targets and pathways involved in this mechanism are primarily related to the catalytic cycle of the palladium catalyst and the reactivity of the boron reagent .
Comparaison Avec Des Composés Similaires
2-(4-(Cyclopropylmethoxy)-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other boron-containing compounds used in cross-coupling reactions, such as phenylboronic acid and 4-bromophenylboronic acid. While these compounds also serve as boron reagents in Suzuki–Miyaura coupling reactions, this compound offers unique advantages due to its structural features. The presence of the cyclopropylmethoxy and nitrophenyl groups enhances the reactivity and selectivity of the compound, making it a more efficient reagent in certain cross-coupling reactions . Similar compounds include 4-[2-(Cyclopropylmethoxy)ethyl]phenol and other boronic acids and esters used in organic synthesis .
Propriétés
Formule moléculaire |
C16H22BNO5 |
|---|---|
Poids moléculaire |
319.2 g/mol |
Nom IUPAC |
2-[4-(cyclopropylmethoxy)-3-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H22BNO5/c1-15(2)16(3,4)23-17(22-15)12-7-8-14(13(9-12)18(19)20)21-10-11-5-6-11/h7-9,11H,5-6,10H2,1-4H3 |
Clé InChI |
DFCRUNXHVLWBMF-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC3CC3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




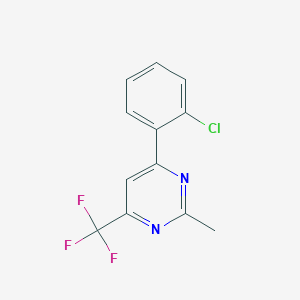
![(5E)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B13723149.png)
![4-Fluoro-2-[(oxan-4-yl)methoxy]aniline](/img/structure/B13723162.png)
![[3-(2-Methoxyphenoxy)propyl]methyl-cyanocarbonimidodithioate](/img/structure/B13723188.png)
![N-[(2-bromo-5-methoxyphenyl)methyl]-N-methylcyclopropanamine](/img/structure/B13723189.png)
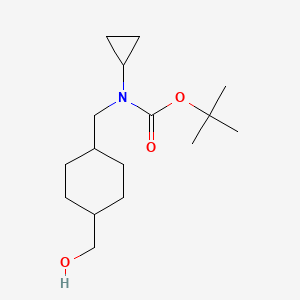
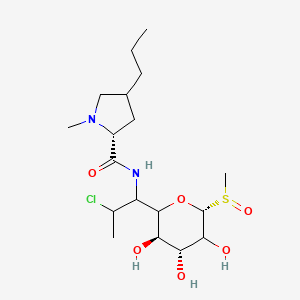
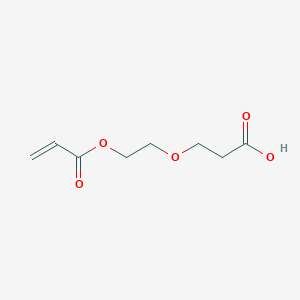
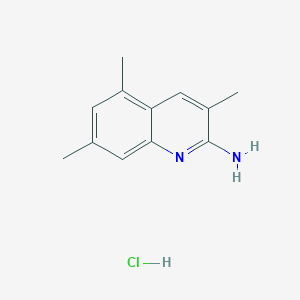

![N-{3-carbamimidamido-4-[(3-{[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy}-4-formyl-4-hydroxy-5-methyloxolan-2-yl)oxy]-2,5,6-trihydroxycyclohexyl}guanidine](/img/structure/B13723220.png)
